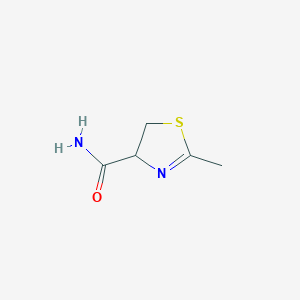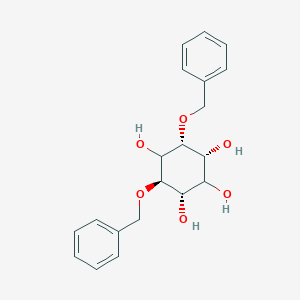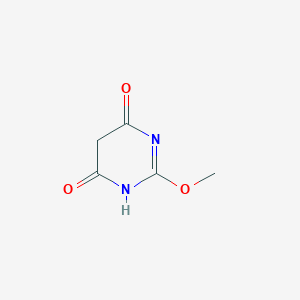
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is a chemical compound that belongs to the class of pyrimidinediones. It has been found to have various applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of DNA.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) have not been extensively studied. However, it has been found to have antitumor and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI). One direction is to further investigate its antitumor and anti-inflammatory activities. Another direction is to explore its potential as a starting material for the synthesis of other compounds. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
In conclusion, 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is a chemical compound that has various applications in scientific research. Its unique properties make it a useful starting material for the synthesis of other compounds. However, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) can be achieved through a multi-step process. The first step involves the reaction of 2,4-pentanedione with urea to form 4,6-dioxoheptanedioic acid. The second step involves the reaction of 4,6-dioxoheptanedioic acid with methanol and sulfuric acid to form 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI).
Aplicaciones Científicas De Investigación
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) has been found to have various applications in scientific research. It has been used as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis. In addition, it has been found to have antitumor and anti-inflammatory activities.
Propiedades
Número CAS |
112977-55-6 |
|---|---|
Nombre del producto |
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) |
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
2-methoxy-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H2,1H3,(H,6,7,8,9) |
Clave InChI |
NPYOUSBUDWWLBR-UHFFFAOYSA-N |
SMILES |
COC1=NC(=O)CC(=O)N1 |
SMILES canónico |
COC1=NC(=O)CC(=O)N1 |
Sinónimos |
4,6(1H,5H)-Pyrimidinedione, 2-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



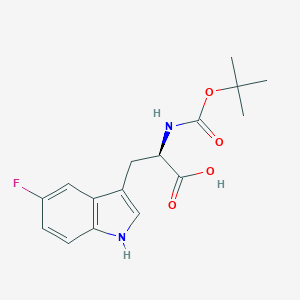
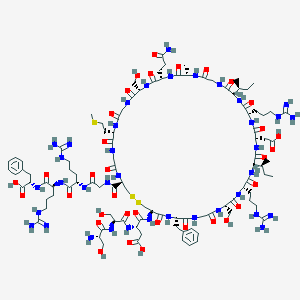
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
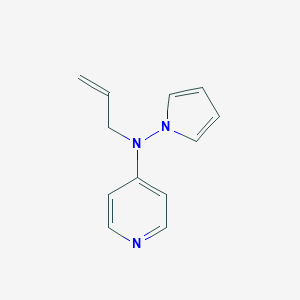
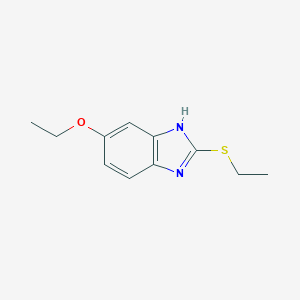
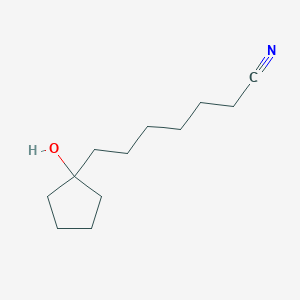
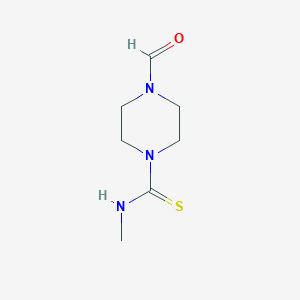
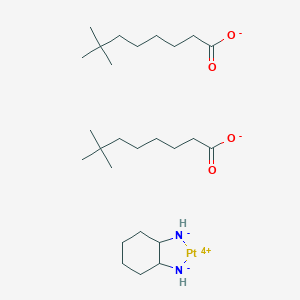
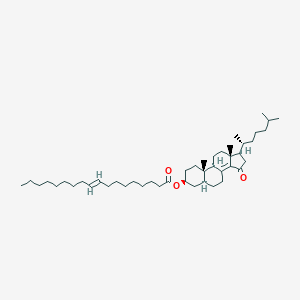
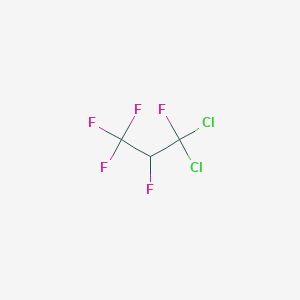
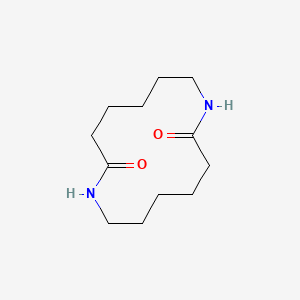
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
